Monoamine Oxidase B (MAO-B) Inhibitory Potency: 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene vs. Regioisomer 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene
In a direct comparison of monoamine oxidase B (MAO-B) inhibition, 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1) demonstrated an IC50 of 220,000 nM, while its close regioisomer, 2-(benzylaminomethyl)-4-bromo-1-fluorobenzene (CAS 1019558-55-4), exhibited an IC50 of 270,000 nM under identical assay conditions [1][2]. This represents a quantifiable difference in potency, with the target compound showing approximately 1.23-fold greater inhibitory activity against bovine brain mitochondrial MAO-B.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 220,000 nM |
| Comparator Or Baseline | 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene (270,000 nM) |
| Quantified Difference | Target compound IC50 is 50,000 nM lower (1.23-fold more potent) |
| Conditions | Inhibition of bovine brain mitochondria MAO-B using benzylamine substrate after 60 mins by fluorimetric method |
Why This Matters
This quantitative difference in MAO-B inhibition, though modest, can be critical in early-stage drug discovery for selecting a lead scaffold with a specific potency profile for neurological disorders.
- [1] BindingDB. (n.d.). BDBM50093779 (CHEMBL3585827). Affinity Data: IC50 = 2.20E+5 nM for MAO-B. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093779 View Source
- [2] BindingDB. (n.d.). BDBM50093694 (CHEMBL3585843). Affinity Data: IC50 = 2.70E+5 nM for MAO-B. Retrieved from https://www.bindingdb.org View Source
